Purity Benchmarking: ≥98% Assay with Multi-Method QC Documentation vs. Competing Generic Building Block Suppliers
The title compound is supplied with a standard purity specification of ≥98% as verified by NMR, HPLC, and GC, with batch-specific quality-control reports available to purchasers . In contrast, closely related N-alkyl pyrazolyl-pyrazine building blocks from alternative sources (e.g., the N-methyl analog CAS 2090314-75-1, the N-propargyl analog CAS 2091565-39-6) are frequently listed with a nominal purity of 95% without explicit multi-method QC documentation . The 3-percentage-point purity differential translates to a 60% reduction in total impurity burden (from 5% to 2%), which is consequential for multi-step synthetic sequences where cumulative impurity carry-through can confound biological assay interpretation.
| Evidence Dimension | Commercial purity specification and QC documentation scope |
|---|---|
| Target Compound Data | ≥98% purity; QC documentation includes NMR, HPLC, and GC per batch |
| Comparator Or Baseline | N-methyl analog (CAS 2090314-75-1): typically 95% purity, limited QC documentation |
| Quantified Difference | +3 percentage points absolute purity; impurity burden reduced from ~5% to ≤2% (approximately 60% reduction in total impurities) |
| Conditions | Commercial supplier specifications (Bidepharm for target compound; general catalog listings for comparators) |
Why This Matters
For procurement in multi-step parallel synthesis libraries, the documented ≥98% purity with multi-method QC reduces the risk of impurity-derived false positives in downstream biochemical or cell-based assays, directly impacting data reproducibility and the cost of hit-validation follow-up.
